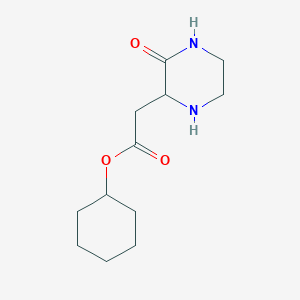

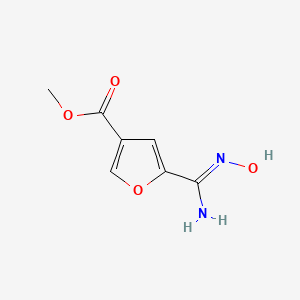

![molecular formula C16H18O2S4 B2480328 3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 882748-93-8](/img/structure/B2480328.png)

3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study and synthesis of sulfur-containing organic compounds are of significant interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. Compounds with complex sulfur linkages, such as thioethers and thioketones, offer unique reactivity and properties that can be exploited in various chemical transformations and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis approaches for sulfur-containing compounds often involve strategies such as thiol-ene reactions, the use of sulfur-transfer reagents, or catalytic processes to introduce or manipulate sulfur-containing functional groups. For example, the preparation of sulfuric acid esters through reactions involving silicapropylsulfanyl groups demonstrates the versatility of sulfur in synthesis (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms, stereochemistry, and electronic properties of the molecules. For instance, crystal structure analysis has revealed intricate details about the arrangement of sulfur atoms within organic frameworks (Feng, 2013)[https://consensus.app/papers/synthesis-crystal-structure-feng/848378eb94195684b70f49785a67014e/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfur-containing compounds participate in a wide range of chemical reactions, including oxidation-reduction, nucleophilic substitution, and addition reactions. Their chemical properties are influenced by the nature of the sulfur functional groups, which can act as nucleophiles, electrophiles, or radicals under different conditions. For example, sulfur esters serve as catalysts in formylation and acetylation reactions, demonstrating the functional versatility of sulfur (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

科学的研究の応用

Catalysis in Organic Synthesis : Sulfuric acid derivatives, closely related to the queried compound, have been employed as catalysts. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used for formylation and acetylation of alcohols under mild conditions, offering good to excellent yields (Niknam & Saberi, 2009).

Synthesis of Thiophenes : Research on aryl 3-oxopropanedithioate and 3-amino-1-aryl-3-thioxo-1-propanones, which are structurally similar to the compound , has demonstrated their utility in constructing various substituted thiophenes. These compounds serve as intermediates for further chemical synthesis (Samuel et al., 2008).

Preparation of Novel Organic Compounds : Studies have shown the synthesis of new classes of compounds, such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, using methods that could potentially apply to the synthesis and modification of the queried compound (Abdelriheem et al., 2015).

Material Science Applications : The synthesis and characterization of poly(thiophene sulfides), which could be related to the structural framework of the compound , have been explored for potential applications in material science, particularly in the context of conducting polymers (Chahma, 2005).

Pharmaceutical Synthesis : Certain derivatives of the compound, like ethyl 3-oxo-3-(2-thienyl) propanoate, have been used in the stereoselective bioreduction process, an essential step in the production of certain pharmaceuticals (Ren et al., 2019).

特性

IUPAC Name |

3-[2-(3-oxo-3-thiophen-2-ylpropyl)sulfanylethylsulfanyl]-1-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S4/c17-13(15-3-1-7-21-15)5-9-19-11-12-20-10-6-14(18)16-4-2-8-22-16/h1-4,7-8H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXFPTNLKHRFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCSCCSCCC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

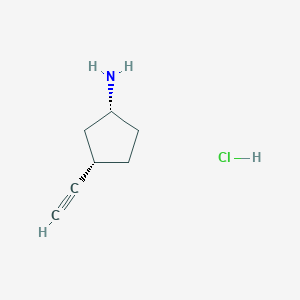

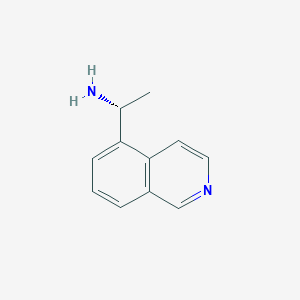

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)

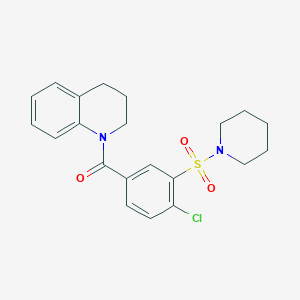

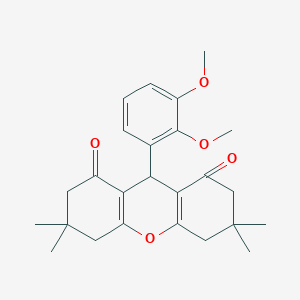

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

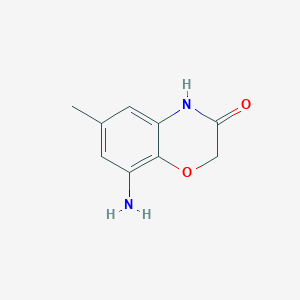

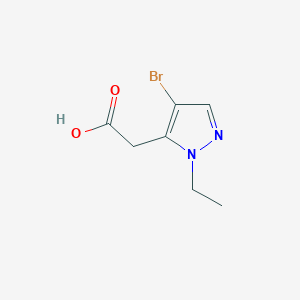

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)